2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Introduction to Thiazolo[3,2-a]Pyrimidine Derivatives
Structural Significance of Thiazolo[3,2-a]Pyrimidine Scaffolds
The thiazolo[3,2-a]pyrimidine framework consists of a fused bicyclic system where a thiazole ring merges with a pyrimidine ring at positions 3 and 2, respectively. This arrangement creates a bridgehead nitrogen atom shared between both rings, conferring rigidity and planar geometry essential for intermolecular interactions. The scaffold’s aromaticity and electron-rich nature enable π-π stacking and hydrogen bonding with biological targets, such as enzyme active sites or nucleic acids.
In the compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, the core structure is modified at position 3 with an acetamide side chain and a tetrahydrofuran-methyl group. These substitutions introduce stereochemical complexity and alter electron distribution, which can modulate solubility and target affinity. For instance, the acetamide group’s carbonyl oxygen may serve as a hydrogen bond acceptor, while the tetrahydrofuran ring’s ether oxygen provides additional polarity.
Table 1: Key Structural Features and Their Implications
| Feature | Role in Bioactivity | Example in Target Compound |
|---|---|---|
| Bridgehead nitrogen | Stabilizes fused ring system | Shared N atom in thiazole-pyrimidine |
| Acetamide substituent | Enhances hydrogen bonding capacity | -NH-C(=O)-CH2- group |
| Tetrahydrofuran moiety | Introduces stereocenters and polarity | Furan-O-CH2- linkage |
Role of Heterocyclic Modifications in Bioactive Compound Design
Heterocyclic modifications are pivotal in fine-tuning pharmacodynamic properties. The thiazolo[3,2-a]pyrimidine scaffold’s versatility allows for substitutions at multiple positions, enabling tailored interactions with diverse targets. For example:
- Electron-Withdrawing Groups : Substituents like carbonyl groups (e.g., the 5-oxo group in the target compound) increase electrophilicity, facilitating interactions with nucleophilic residues in enzymes.
- Aliphatic Chains : The tetrahydrofuran-methyl group in the acetamide side chain introduces conformational flexibility, allowing the molecule to adapt to binding pockets while maintaining rigidity through the fused core.
Synthetic strategies for such derivatives often involve cyclocondensation reactions. For instance, heating thioamide precursors with α,β-unsaturated carbonyl compounds yields the thiazolo[3,2-a]pyrimidine core, followed by nucleophilic substitution to attach side chains. Recent advances in X-ray crystallography and NMR spectroscopy have elucidated how these modifications influence three-dimensional conformation and intermolecular interactions.
Properties
IUPAC Name |
2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-11(15-7-10-2-1-5-19-10)6-9-8-20-13-14-4-3-12(18)16(9)13/h3-4,9-10H,1-2,5-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEPIJFKCSWPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2CSC3=NC=CC(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor like 2-aminothiazole can react with a β-keto ester in the presence of a base to form the thiazolopyrimidine ring.
Acylation Reaction: The thiazolopyrimidine intermediate is then acylated using an acyl chloride or anhydride to introduce the acetamide group.
Attachment of the Tetrahydrofuran Moiety: The final step involves the nucleophilic substitution reaction where the tetrahydrofuran-2-ylmethyl group is introduced, often using a suitable leaving group like a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological pathways.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Functional Analysis
Key Observations
Core Heterocycle Influence: The thiazolo[3,2-a]pyrimidinone core (target compound and Analog 1) is distinct from triazolo[4,3-c]pyrimidinone (Analog 2) and triazolopyrimidine (flumetsulam). Triazolo-based agrochemicals like flumetsulam demonstrate how heterocycle choice correlates with biological targets (e.g., acetolactate synthase inhibition in plants) .
Substituent Effects: Position 7 Modifications: Analog 1’s isopropyl group at position 7 increases steric bulk and lipophilicity, which could enhance bioavailability or alter metabolic stability compared to the unsubstituted target compound .
Biological Applications: Fluorophenylamino and methyl groups in Analog 2 suggest a design strategy for kinase inhibitors, where fluorine atoms often enhance binding through hydrophobic or electrostatic interactions . Agrochemical analogs () highlight how minor structural changes (e.g., sulfonamide vs. acetamide) redirect activity from herbicidal to fungicidal applications .
Biological Activity
The compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a thiazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 252.34 g/mol. The structure features a thiazolo-pyrimidine core linked to a tetrahydrofuran moiety, which may influence its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Table 1: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Properties
Thiazolo-pyrimidine derivatives have also been evaluated for their anticancer potential. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a related thiazolo-pyrimidine derivative was shown to inhibit the proliferation of breast cancer cells by inducing G1 phase arrest.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of thiazolo-pyrimidine derivatives, including our target compound. The results indicated that several derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting promising anticancer activity.
The biological activity of thiazolo-pyrimidine compounds is often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiazolo-pyrimidines act as inhibitors of key enzymes involved in metabolic pathways.
- DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : Compounds may also modulate receptor activity, influencing cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
